Technical Monograph: 2-Methoxyethyl Methyl Carbonate (MEMC)
Technical Monograph: 2-Methoxyethyl Methyl Carbonate (MEMC)
Topic: 2-Methoxyethyl methyl carbonate (CAS 35466-86-5) Content Type: Technical Monograph & Operational Guide
Architecting High-Performance Electrolytes & Green Synthesis Pathways
Executive Directive: The "Hybrid" Advantage
2-Methoxyethyl methyl carbonate (MEMC), CAS 35466-86-5, represents a strategic convergence in solvent engineering. It is an asymmetric carbonate that fuses the electrochemical stability of linear carbonates (like Dimethyl Carbonate, DMC) with the high solvation power of ethers (like Glymes).
For the researcher, MEMC is not merely a solvent; it is a functional tool used to:
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Suppress Crystallization: In Lithium-ion batteries (LIBs), it exhibits Vogel-Tammann-Fulcher (VTF) behavior, maintaining liquid transport pathways well below the freezing points of standard electrolytes.
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Enhance Solvation: The ether oxygen provides a secondary coordination site for cations (Li+, Na+), boosting salt dissociation without the high viscosity penalties of cyclic carbonates.
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Drive Green Synthesis: In pharmaceutical and organic synthesis, it serves as a non-toxic methylating and carbonylating agent, replacing hazardous halides and phosgene derivatives.
Physicochemical Profile
The following data aggregates experimental values and structural estimates to guide experimental design.
| Property | Value | Context/Notes |
| CAS Number | 35466-86-5 | |
| IUPAC Name | Methyl (2-methoxyethyl) carbonate | |
| Molecular Formula | C₅H₁₀O₄ | |
| Molecular Weight | 134.13 g/mol | |
| Boiling Point | 95°C @ 82 Torr | Est.[1][2][3] Atmospheric BP: ~165–170°C [1][2] |
| Density | ~1.05 g/mL | Higher than DMC (1.07) due to oxygen content |
| Appearance | Colorless Liquid | |
| Solubility | High | Miscible with alcohols, esters, ketones; dissolves LiPF₆, LiFSI |
| Flash Point | Est. >45°C | Class 3 Flammable Liquid (H226) |
| Dielectric Constant | Moderate-High | Enhanced by ether linkage relative to DMC (ε=3.1) |
Critical Insight: Unlike symmetric carbonates (DMC, DEC), MEMC's asymmetry disrupts crystal lattice formation, significantly lowering the melting point. This makes it an ideal "co-solvent" for low-temperature applications.
Synthesis Protocol: Transesterification
Core Directive: Maximizing Atom Economy
The industrial and laboratory standard for producing MEMC is the base-catalyzed transesterification of 2-methoxyethanol with Dimethyl Carbonate (DMC). This route avoids toxic chloroformates.
Mechanism & Workflow
The reaction is an equilibrium process. To drive high yields, the methanol byproduct must be continuously removed (often as a DMC/MeOH azeotrope).
Figure 1: Catalytic transesterification workflow for MEMC synthesis emphasizing azeotropic removal of methanol to drive equilibrium.
Step-by-Step Protocol
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Charge: In a dry 3-neck flask, combine 2-methoxyethanol (1.0 eq) and Dimethyl Carbonate (3.0 eq) . The excess DMC acts as both reactant and entrainer.
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Catalyze: Add Sodium Methoxide (NaOMe) (0.5 – 1.0 mol%) under inert atmosphere (N₂ or Ar).
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Reflux & Shift: Heat to reflux (~80-90°C). Use a fractionating column to distill off the DMC/Methanol azeotrope (bp ~64°C).
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Checkpoint: Monitor head temperature. If it rises above 64°C, you are losing reactant (DMC). Increase reflux ratio.
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Workup: Once methanol generation ceases, cool the mixture. Neutralize the catalyst (e.g., with glacial acetic acid or solid CO₂).
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Purification: Perform fractional distillation under reduced pressure. Collect the fraction boiling at 95°C (82 Torr) .
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Purity Check: GC-MS should show <0.1% water and <0.5% 2-methoxyethanol for battery-grade applications.
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Advanced Application: Energy Storage (LIBs)
The "Killer App": Solvent-Assisted Ion Conduction
MEMC is a superior alternative to standard alkyl carbonates for low-temperature electrolytes . Standard electrolytes (EC/DMC) freeze or become sluggish at -20°C. MEMC formulations maintain conductivity via the Vogel-Tammann-Fulcher (VTF) mechanism, where ion transport is coupled to polymer-like segmental motion of the solvent chains rather than simple viscosity-limited diffusion.
Solvation Mechanism
The ether oxygen in the methoxyethyl tail creates a "chelating" effect, loosely binding Li+ ions. This reduces the energy barrier for desolvation at the graphite anode interface [3].
Figure 2: Dual-site coordination mechanism of MEMC. The ether tail prevents tight ion pairing, facilitating transport even in highly viscous, cold regimes.
Experimental Formulation (Self-Validating)
To test MEMC efficacy in a coin cell (CR2032):
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Control: 1.0 M LiPF₆ in EC/DMC (1:1 v/v).
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Test: 1.0 M LiPF₆ in EC/MEMC (3:7 v/v).
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Validation: Perform Electrochemical Impedance Spectroscopy (EIS) at -30°C. The MEMC cell should exhibit significantly lower bulk resistance (
) and charge transfer resistance ( ) due to the suppression of solvent freezing [3].
Application: Chemical Synthesis (Pharma/Green Chem)[4][5]
For drug development professionals, MEMC offers a green alkylation platform .
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Methylating Agent: At elevated temperatures (>150°C) and in the presence of catalysts (e.g., zeolites or phosphonium salts), MEMC can transfer its methyl group to phenols, anilines, or carboxylic acids.
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Specialty Solvent: Its amphiphilic nature (polar carbonate + lipophilic ether) makes it excellent for dissolving peptide coupling reagents or performing reactions on glycosylated scaffolds where solubility is often a bottleneck.
Safety, Handling, & Storage[8]
Hazard Classification (GHS):
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H226: Flammable liquid and vapor.[1]
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H315/H319: Causes skin and serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Storage Protocol:
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Atmosphere: Store under dry Nitrogen or Argon. Moisture triggers hydrolysis to 2-methoxyethanol and CO₂.
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Container: Stainless steel or amber glass. Avoid polyethylene for long-term storage (swelling risk).
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Peroxide Check: Like all ethers, the methoxyethyl moiety can form peroxides upon prolonged exposure to air, though the electron-withdrawing carbonate group mitigates this. Test for peroxides every 6 months using starch-iodide paper.
References
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LookChem. (n.d.). Bis(2-methoxyethyl) carbonate Properties (Reference for BP estimation). Retrieved February 28, 2026, from [Link]
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ResearchGate. (2025).[6] 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. Retrieved February 28, 2026, from [Link]
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PubChem. (2025).[1] 2-Methoxyethyl methyl carbonate | C5H10O4.[1][7][8] National Library of Medicine. Retrieved February 28, 2026, from [Link]
Sources
- 1. 2-Methoxyethyl methyl carbonate | C5H10O4 | CID 23290296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dimethyl carbonate synthesis from CO2 and methanol over CeO2: elucidating the surface intermediates and oxygen vacancy-assisted reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-methoxyethyl methyl carbonate | 35466-86-5 [sigmaaldrich.com]
- 8. 2-methoxyethyl methyl carbonate | 35466-86-5 [sigmaaldrich.com]
